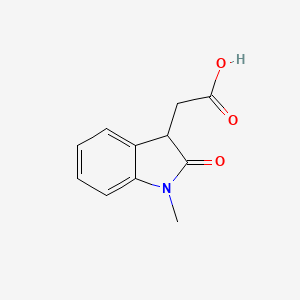

(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

描述

(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a substituted oxindole derivative characterized by a 1-methyl group and an acetic acid moiety at the 3-position of the indole ring. This compound is synthesized via N-alkylation of isatin derivatives followed by condensation with malonic or cyanoacetic acid under microwave-assisted or conventional heating conditions .

属性

IUPAC Name |

2-(1-methyl-2-oxo-3H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(12)15)6-10(13)14/h2-5,8H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUWIAWMJHZMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390192 | |

| Record name | (1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21591-75-3 | |

| Record name | (1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials

The preparation typically begins with methyl 2-(2-oxo-3-indolyl)acetates, which are oxindole derivatives bearing an acetate group at the 3-position. These esters serve as key intermediates for further alkylation and hydrolysis steps.

Alkylation of Methyl 2-(2-oxo-3-indolyl)acetates

The primary step involves the N- and C-alkylation of methyl 2-(2-oxo-3-indolyl)acetates to introduce the methyl group at the nitrogen atom, forming methyl 1-methyl-2-oxo-3-indolyl acetates.

- Reagents: Alkyl halides such as methyl bromide or other alkyl bromides.

- Base: 15% aqueous potassium hydroxide (KOH).

- Phase-transfer catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS).

- Solvent: Dichloromethane (CH2Cl2).

- Temperature: Room temperature.

- Time: 4-5 hours.

The reaction proceeds via nucleophilic substitution (SN1 or SN2 depending on the alkyl halide), where the nitrogen atom of the oxindole acts as a nucleophile attacking the alkyl halide, resulting in N-alkylation.

Yields vary depending on the alkylating agent and substrate. For methylation (N-methylation), yields are generally high (up to 93%). Electron-poor alkyl halides give lower yields due to less stable intermediates.

| Entry | Substrate (3a-d) | Alkyl Halide (RBr) | Equiv | Time (h) | Product (4a-g) | Yield (%) |

|---|---|---|---|---|---|---|

| 5 | 3b (N-H) | Methyl bromide | 1.3 | 4 | 4e | 93 |

| 1 | 3a (N-H) | Allyl bromide | 2.5 | 5 | 4a | 76 |

| 2 | 3a (N-H) | Benzyl bromide | 2.5 | 5 | 4b | 68 |

| 8 | 3c (N-Me) | Ethyl bromide | 1.3 | 4 | 4d | 50 |

| 3 | 3a (N-H) | Pyridin-4-ylmethyl bromide | 2.5 | 5 | 4c | 27 |

| 4 | 3a (N-H) | Ethyl bromide | 2.5 | 5 | 4d | 15 |

Table 1: Alkylation of methyl 2-(2-oxo-3-indolyl)acetates with various alkyl halides under phase-transfer conditions.

Hydrolysis to Carboxylic Acid

The methyl esters obtained from alkylation are then hydrolyzed to the corresponding carboxylic acids using aqueous sodium hydroxide (NaOH).

- Base: 15% aqueous NaOH.

- Temperature: 40-45°C.

- Time: Variable, typically several hours.

Hydrolysis proceeds with good efficiency, yielding carboxylic acids in 82-88% yield.

Reductive Lactonization and Further Transformations

The carboxylic acids can be converted into γ-lactones (2-oxofuroindolines) by reductive lactonization using lithium triethylborohydride (LiBHEt3). Subsequent treatment with methylamine and reduction with lithium aluminum hydride (LiAlH4) affords pyrrolidinoindoline derivatives.

This multi-step sequence provides access to various functionalized derivatives, including the target (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and related compounds.

Summary of Preparation Methodology

| Step | Reagents/Conditions | Product Type | Yield Range (%) |

|---|---|---|---|

| 1. Alkylation | Alkyl halide, 15% aq KOH, TBAHS, CH2Cl2, rt | Methyl 1-methyl-2-oxo-3-indolyl acetates | 15-93 |

| 2. Hydrolysis | 15% aq NaOH, 40-45°C | 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetic acid (carboxylic acid) | 82-88 |

| 3. Reductive lactonization | LiBHEt3, THF, rt | γ-lactone intermediates | Good |

| 4. Amination and reduction | Methylamine/MeOH, LiAlH4/THF, reflux | Pyrrolidinoindoline derivatives | Moderate to good |

Research Findings and Notes

- The alkylation step is sensitive to the nature of the alkyl halide; electron-rich alkyl halides like allyl and benzyl bromides give higher yields compared to electron-poor ones such as pyridinylmethyl bromide or ethyl bromide.

- Protection of the nitrogen atom prior to alkylation can improve yields for certain substrates.

- The hydrolysis step must be carefully controlled to avoid ring enlargement or rearrangement to quinolone derivatives under acidic conditions.

- The multi-step sequence from alkylated esters to pyrrolidinoindolines provides a valuable synthetic route to biologically relevant compounds, with overall improved yields compared to previous methods starting from more expensive nitrile derivatives.

- The described methods have been validated by spectral data (NMR, IR, MS) and chromatographic purification techniques, ensuring high purity and reproducibility.

化学反应分析

Types of Reactions

(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies of enzyme activity and protein interactions.

Medicine: Investigated for potential therapeutic effects and as a model compound in drug development.

作用机制

The mechanism of action of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. These interactions can affect enzyme activity, protein binding, and cellular signaling processes. The exact molecular targets and pathways are often the subject of ongoing research .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Oxindole Derivatives

Key Observations:

- Electron-Withdrawing Groups : Derivatives like the 5-bromo analog (synthesized via brominated isatin precursors) exhibit increased molecular weight and polarity, which may influence solubility and bioactivity .

- Aromatic Substitutions : Compounds with methyl groups at positions 5 and 7 (e.g., 5,7-dimethyl analog) show higher lipophilicity, which could enhance membrane permeability .

生物活性

(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known by its CAS number 21591-75-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- Structure : The compound features an indole ring system, which is known for various biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Inhibition of proliferation |

| HeLa (Cervical) | 4.8 | Induction of apoptosis |

| A549 (Lung) | 6.2 | Cell cycle arrest |

The compound's mechanism appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of reactive oxygen species (ROS) and the enhancement of antioxidant enzyme activities.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Antioxidant Activity : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help mitigate oxidative stress.

- Modulation of Gene Expression : It influences the expression levels of genes involved in apoptosis and cell cycle regulation.

Case Study 1: Antitumor Activity

In a preclinical study involving xenograft models, mice treated with this compound exhibited reduced tumor growth compared to controls. The study reported a significant decrease in tumor volume and weight after four weeks of treatment.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

A study assessed the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease. Results indicated that treatment improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications in neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via aldol condensation of ethyl diazoacetate with isatin derivatives, followed by Lewis acid-mediated decomposition (e.g., BF₃·Et₂O or ZnCl₂). Reaction optimization includes adjusting solvent polarity (e.g., dichloromethane vs. toluene), temperature (0–25°C), and stoichiometric ratios to favor cationic vs. non-cationic pathways. Post-synthetic purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) . Esterification of indole precursors using sulfuric acid as a catalyst in ethanol (reflux, 8 hours) is another route, with neutralization via aqueous sodium carbonate and chloroform extraction .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- FT-IR and FT-Raman : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, indole N-H vibrations at ~3400 cm⁻¹) and confirm tautomeric forms .

- NMR (¹H/¹³C) : Assign proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 6.5–7.5 ppm) and verify regiochemistry .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths, angles, and hydrogen-bonding networks. Data collection requires single crystals grown via slow evaporation (e.g., methanol/water) .

Q. How is purity assessed, and what challenges arise during purification?

- Methodological Answer : Purity is validated via HPLC (C18 column, UV detection at 254 nm) or TLC (silica gel, Rf comparison). Challenges include:

- Byproduct removal : Column chromatography (gradient elution) separates isomers or dimeric byproducts.

- Hygroscopicity : Storage under inert atmosphere (argon) prevents moisture absorption, which can alter crystallization behavior .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity and stability?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carbonyl carbon reactivity).

- Vibrational frequencies : Validate experimental FT-IR/Raman assignments and detect tautomerism .

- Solvent effects : COSMO-RS models simulate solvation energy in polar aprotic solvents (e.g., DMF) .

Q. How are contradictions in spectral or crystallographic data resolved?

- Methodological Answer : Contradictions arise from:

- Tautomeric equilibria : Variable-temperature NMR (VT-NMR) monitors shifts in DMSO-d₆ to identify dominant tautomers.

- Disorder in crystals : SHELXL refinement with PART instructions models disordered methyl/oxo groups .

- Dynamic effects : Molecular dynamics simulations (10 ns trajectories) assess conformational flexibility impacting XRD data .

Q. What mechanistic insights explain Lewis acid-mediated decomposition pathways?

- Methodological Answer : Lewis acids (e.g., ZnCl₂) coordinate with the β-hydroxy group of α-diazo-β-hydroxy esters, promoting carbocation formation. Competing pathways include:

- Cationic route : Favored in non-polar solvents (toluene), yielding indole-acetic acid derivatives.

- Radical route : Initiated by trace O₂ in polar solvents (acetonitrile), forming dimeric byproducts. Mechanistic studies use deuterium labeling (e.g., D₂O quench) and ESI-MS to track intermediates .

Q. What role does this compound play in metabolic pathways or disease models?

- Methodological Answer : Metabolomic studies (LC-MS/MS) identify it as a downregulated metabolite in rifampicin-resistant tuberculosis (RR-TB), suggesting involvement in mycobacterial stress response. In Fusarium-wheat models, structural analogs inhibit trichothecene mycotoxins (e.g., deoxynivalenol), implying potential as antifungal agents. Mechanistic studies use gene knockout (Δugt) plants to assess detoxification pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。